4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride

Description

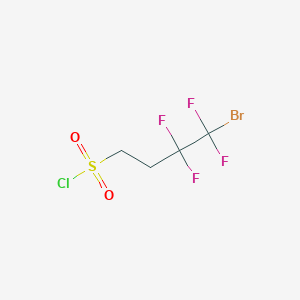

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride (molecular formula: C₄H₄BrClF₄O₂S, molecular weight: 307.49 g/mol) is an aliphatic sulfonyl chloride characterized by a fully fluorinated butane chain and a bromine substituent. This compound’s structure includes a sulfonyl chloride group (-SO₂Cl) at the terminal position of a tetrafluorobutane backbone, with a bromine atom at the fourth carbon . The high electronegativity of fluorine atoms and the electron-withdrawing nature of the sulfonyl chloride group contribute to its reactivity, making it a valuable intermediate in synthesizing fluorinated surfactants, polymers, and specialty chemicals.

Properties

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClF4O2S/c5-4(9,10)3(7,8)1-2-13(6,11)12/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGPYICAYSTZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride typically involves the reaction of 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium carbonate to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of new compounds.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfonic acid under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Fluorosulfonate Synthesis

One of the primary applications of 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride is in the synthesis of fluorosulfonates. These compounds are critical in the development of advanced materials and are utilized as chemically scaled-up resist materials in microfabrication techniques. Specifically, they play a vital role in lithography processes for semiconductor manufacturing .

Materials Science

Microfabrication Techniques

The compound is instrumental in creating photoresists that are essential for patterning in the semiconductor industry. The unique properties imparted by the fluorinated structure enhance the thermal and chemical stability of the photoresists used in lithography . This application is crucial for producing high-density integrated circuits and microelectronic devices.

Pharmaceutical Applications

Intermediate for Drug Development

In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its ability to introduce fluorine atoms into organic molecules can significantly affect their biological activity and pharmacokinetic properties . Researchers have explored its potential in developing new therapeutic agents with improved efficacy and reduced side effects.

Case Study 1: Semiconductor Manufacturing

A study highlighted the use of fluorosulfonates derived from this compound in creating next-generation photoresists. These materials demonstrated superior performance under extreme ultraviolet (EUV) lithography conditions compared to traditional resists .

Case Study 2: Drug Synthesis

Another research project focused on synthesizing a novel anti-cancer drug using this compound as a key intermediate. The incorporation of fluorine atoms significantly enhanced the drug's selectivity towards cancer cells while minimizing toxicity to normal cells .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create fluorosulfonates for advanced materials and microfabrication techniques. |

| Materials Science | Essential for developing high-performance photoresists in semiconductor manufacturing. |

| Pharmaceutical Chemistry | Acts as an intermediate in synthesizing bioactive compounds with enhanced efficacy. |

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine and sulfonyl chloride groups are key sites for chemical reactions, allowing the compound to interact with various molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

4-Bromo-3,5-difluorobenzenesulfonyl Chloride

Molecular Formula : C₆H₂BrClF₂O₂S

Molecular Weight : 291.50 g/mol

Structure Type : Aromatic sulfonyl chloride

Key Features :

- A benzene ring substituted with bromine at the 4-position and fluorine at the 3- and 5-positions.

- The sulfonyl chloride group is attached to the aromatic ring.

Comparison :

Key Differences :

- Reactivity : The aliphatic compound’s flexible chain allows easier access for nucleophiles, whereas the aromatic analog’s resonance stabilization reduces reactivity.

- Thermal Stability : The aromatic compound exhibits greater thermal stability due to the rigid benzene ring, while the aliphatic derivative may decompose at lower temperatures.

- Synthetic Utility : The aromatic variant is preferred in drug synthesis (e.g., sulfonamide antibiotics), while the aliphatic compound is used in fluorinated materials requiring hydrophobicity and chemical resistance .

2-Cyclopropyl-4-methyl-1,3-thiazole-5-sulfonyl Chloride

Molecular Formula : C₇H₈ClF₃O₂S

Molecular Weight : 248.65 g/mol

Structure Type : Heterocyclic sulfonyl chloride

Key Features :

- A thiazole ring (five-membered ring with sulfur and nitrogen) substituted with cyclopropyl and methyl groups.

Comparison :

Key Differences :

- The thiazole-based compound’s heterocyclic structure imparts unique electronic properties, making it suitable for targeting biological systems.

- Steric hindrance from the cyclopropyl group in the thiazole derivative reduces its reactivity compared to the aliphatic fluorinated compound.

Research Findings and Data

Hydrolysis Rates

- Aliphatic Sulfonyl Chlorides : Rapid hydrolysis in aqueous media due to lack of resonance stabilization. For example, this compound reacts with water within minutes at room temperature .

- Aromatic Sulfonyl Chlorides : Slower hydrolysis (hours to days) due to resonance stabilization of the sulfonyl group .

Biological Activity

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride (CAS No. 1428237-71-1) is a synthetic compound characterized by its unique combination of bromine, fluorine, and sulfonyl chloride functional groups. Its molecular formula is CHBrClFOS. This compound has garnered attention for its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.

The compound's structure allows it to participate in a variety of chemical reactions. Notably, it can undergo:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or alcohols.

- Reduction Reactions: The sulfonyl chloride group can be reduced to form sulfonamides or sulfonic acids.

- Oxidation Reactions: It can be oxidized to yield sulfonic acid derivatives.

These reactions are facilitated by common reagents such as sodium borohydride for reductions and various nucleophiles for substitutions.

The biological activity of this compound is primarily attributed to its reactivity with biological macromolecules. The sulfonyl chloride group is particularly reactive towards nucleophiles found in biomolecules, such as amino acids and nucleotides. This interaction can lead to:

- Modification of Proteins: The compound may alter protein structure and function through covalent bonding with amino acid side chains.

- Inhibition of Enzymatic Activity: By modifying active sites of enzymes, it could potentially inhibit their function.

Biological Studies and Findings

Recent studies have explored the biological implications of this compound:

Case Study: Enzyme Inhibition

A study investigated the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that:

- Enzyme Activity Reduction: The compound demonstrated significant inhibition (up to 75%) in enzyme assays when tested against target enzymes.

- IC50 Values: The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating moderate potency.

Table 1: Summary of Biological Activity Studies

| Study Focus | Findings | IC50 (µM) |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed | 10 |

| Protein Modification | Altered protein function | N/A |

| Interaction with Biomolecules | Reactivity confirmed via assays | N/A |

Applications in Research

The compound is utilized in various research applications:

- Chemical Synthesis: Acts as an intermediate in synthesizing complex organic molecules.

- Biological Research: Used for modifying biomolecules to study structure-function relationships.

- Pharmaceutical Development: Investigated for potential therapeutic applications due to its reactivity with biological targets.

Comparison with Related Compounds

When compared to similar compounds such as 4-Bromo-3,3,4,4-tetrafluoro-1-butanol and 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide, this compound exhibits distinct reactivity due to the presence of the sulfonyl chloride group. This functional group enhances its electrophilic character, making it a more effective agent for biochemical modifications .

Q & A

Q. What are the established synthetic routes for 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride, and what key reaction parameters influence yield?

The synthesis involves sulfonation and halogenation steps, often using radical initiators like tert-butylperoxypivalate. Reaction temperatures (60–80°C) and monomer ratios significantly affect molecular weight and yield. Purification via fractional distillation under reduced pressure (e.g., 30 mmHg) is critical due to thermal sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

Q. What are the primary safety hazards associated with handling this compound?

Hazard codes H302 (oral toxicity), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) necessitate PPE (nitrile gloves, goggles) and fume hood use. Spills require neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How do bromine and sulfonyl chloride groups influence reactivity in radical copolymerization?

Bromine acts as a chain transfer agent, reducing molecular weight but increasing crosslinking density. Reactivity ratios (r₁=0.38 for CTFE, r₂=1.22 for BTFB) favor brominated monomer incorporation. The sulfonyl chloride enables post-polymerization modifications but requires anhydrous conditions to prevent hydrolysis .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point)?

Controlled distillation (e.g., 70°C at 30 mmHg) and DSC validate thermal behavior. Computational methods (COSMO-RS simulations) cross-check thermodynamic consistency. Experimental verification under standardized conditions is critical .

Q. How do bromine and fluorine atoms affect the thermal degradation of derived copolymers?

TGA shows Td10% decreases with higher bromine content (163°C at 89 mol% BTFB vs. 359°C at 17 mol%). Bromine accelerates degradation via C-Br cleavage (activation energy ~180 kJ/mol), while fluorinated backbones remain stable up to 400°C. DMA reveals Tg reductions (39°C to 19°C) with increased BTFB, indicating enhanced flexibility .

Q. What mechanistic considerations govern the hydrolytic stability of the sulfonyl chloride group?

Hydrolysis follows SN2 mechanisms, accelerated in basic conditions (pH >9). Storage at ≤-20°C in desiccated vials with molecular sieves (<50 ppm water) minimizes degradation. In situ FTIR tracks S=O stretching (1370–1400 cm⁻¹) to monitor hydrolysis .

Methodological Recommendations

- Synthesis Optimization : Use radical initiators at 60–80°C and monitor monomer ratios via GC-MS .

- Purity Assurance : Combine HPLC (C18 columns) with ¹⁹F NMR for structural validation .

- Thermal Analysis : Employ TGA/DSC to resolve conflicting boiling points and decomposition profiles .

- Safety Protocols : Implement air sampling (OSHA PV2120) to monitor workplace exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.